Tert-butyl 3,5-difluoro-4-hydroxypiperidine-1-carboxylate
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Overview
Description
Tert-butyl 3,5-difluoro-4-hydroxypiperidine-1-carboxylate: is a chemical compound with the molecular formula C10H17F2NO3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of two fluorine atoms at the 3 and 5 positions, a hydroxyl group at the 4 position, and a tert-butyl ester group at the 1 position of the piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3,5-difluoro-4-hydroxypiperidine-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with a suitable piperidine derivative.
Fluorination: Introduction of fluorine atoms at the 3 and 5 positions using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.
Hydroxylation: Introduction of the hydroxyl group at the 4 position through hydroxylation reactions, often using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Esterification: Formation of the tert-butyl ester group at the 1 position through esterification reactions using tert-butyl chloroformate and a base like triethylamine.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group at the 4 position can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the ester group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or removal of functional groups.
Substitution: Formation of new compounds with different functional groups replacing the fluorine atoms.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new fluorinated compounds with potential applications in pharmaceuticals and agrochemicals.
Biology:
- Studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine:
- Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry:
- Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl 3,5-difluoro-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The hydroxyl group and ester group may also play a role in modulating the compound’s activity and stability.
Comparison with Similar Compounds
Tert-butyl 4-hydroxypiperidine-1-carboxylate: Lacks the fluorine atoms, resulting in different chemical and biological properties.
Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate: Contains only one fluorine atom, leading to variations in reactivity and activity.
Tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate: Similar structure but with fluorine atoms at different positions.
Uniqueness:
- The presence of two fluorine atoms at the 3 and 5 positions makes tert-butyl 3,5-difluoro-4-hydroxypiperidine-1-carboxylate unique, as it can exhibit distinct chemical reactivity and biological activity compared to its analogs.
- The combination of fluorine atoms, hydroxyl group, and tert-butyl ester group provides a unique set of properties that can be exploited in various applications.
Properties
Molecular Formula |
C10H17F2NO3 |
---|---|
Molecular Weight |
237.24 g/mol |
IUPAC Name |
tert-butyl 3,5-difluoro-4-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C10H17F2NO3/c1-10(2,3)16-9(15)13-4-6(11)8(14)7(12)5-13/h6-8,14H,4-5H2,1-3H3 |
InChI Key |
PZPDVALOSYWDOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C(C1)F)O)F |
Origin of Product |
United States |
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